molecular formula C11H21N3 B13304055 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine

1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13304055
M. Wt: 195.30 g/mol
InChI Key: PELQKBMYVWKQRE-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an ethyl group and a 3-methylpentan-2-yl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    N-Alkylation: The 3-methylpentan-2-yl group can be introduced through N-alkylation using the corresponding alkyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-3-amine
  • 1-Methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
  • 1-(3-Fluorophenyl)-4-methylpentan-1-amine

Uniqueness

1-Ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-ethyl-N-(3-methylpentan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-5-9(3)10(4)13-11-7-12-14(6-2)8-11/h7-10,13H,5-6H2,1-4H3

InChI Key

PELQKBMYVWKQRE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1=CN(N=C1)CC

Origin of Product

United States

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